molecular formula C20H25N3O3S B2449833 N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1234921-16-4

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2449833
CAS No.: 1234921-16-4
M. Wt: 387.5
InChI Key: FVJPEEIYXLHYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a thiophenylmethyl group, and a piperidinylmethyl group, all connected through an oxalamide linkage.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-26-18-5-3-2-4-17(18)22-20(25)19(24)21-12-15-6-9-23(10-7-15)13-16-8-11-27-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJPEEIYXLHYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the oxalamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxalamide bond can be reduced under specific conditions to yield amines.

    Substitution: The thiophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxalamide bond can produce primary amines.

Scientific Research Applications

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(piperidin-4-ylmethyl)oxalamide
  • N1-(2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
  • N1-(2-methoxyphenyl)-N2-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide stands out due to the presence of the thiophen-3-ylmethyl group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Aromatic rings : The presence of a methoxy group on a phenyl ring enhances lipophilicity.
  • Piperidine moiety : This contributes to the compound's interaction with various biological targets, particularly in the central nervous system.
  • Thienyl substitution : The thiophene ring may influence the compound’s binding affinity and selectivity towards certain receptors.

Molecular Formula

The molecular formula is C19H25N3O2SC_{19}H_{25}N_3O_2S, indicating a moderate molecular weight that allows for effective cellular penetration.

Pharmacological Effects

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects similar to opioids, potentially acting on mu-opioid receptors. This is significant given the ongoing search for new analgesics with fewer side effects than traditional opioids.
  • Antidepressant Activity : Research indicates that compounds with similar structures can influence serotonin and norepinephrine reuptake, suggesting potential antidepressant properties.
  • Anti-inflammatory Effects : Some derivatives of piperidine have shown promise in reducing inflammation, which may be relevant for conditions like arthritis or other inflammatory diseases.

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as a partial agonist or antagonist at various neurotransmitter receptors, including opioid and serotonin receptors.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

In Vivo Studies

  • Pain Models : In animal models of pain, compounds structurally similar to this compound demonstrated significant reductions in pain response compared to control groups. This suggests a potential pathway for developing new analgesics.
  • Behavioral Studies : Behavioral assays in rodents indicated that administration of the compound led to decreased anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

Comparative Analysis with Other Compounds

Compound NameAnalgesic ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateSignificantOpioid receptor modulation
FentanylHighModerateStrong opioid receptor agonist
IbuprofenLowHighCOX inhibition

Q & A

Q. What are the key considerations for synthesizing N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of the 2-methoxyphenylamine and piperidinylmethyl-thiophene intermediates under anhydrous conditions with carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Piperidine functionalization : Alkylation of the piperidine ring with a thiophene-methyl group via nucleophilic substitution, requiring controlled temperature (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Standard protocols include:

  • Spectroscopic analysis : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, thiophene protons at δ 6.5–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 427.14) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screens should focus on:

  • Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via dose-response curves) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition at µM concentrations .
  • Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Contradictions in yield data (e.g., 30–70% in literature) suggest:

  • Solvent effects : Replace polar aprotic solvents (DMF) with dichloromethane to reduce hydrolysis of active intermediates .
  • Catalyst screening : Test coupling agents like HATU vs. DCC, as HATU improves amidation efficiency by 20–30% .
  • Temperature control : Conduct reactions under inert atmosphere at −20°C to stabilize reactive intermediates .

Q. What computational strategies are effective for predicting target interactions?

Advanced approaches include:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ or serotonin receptors) to model binding poses, focusing on hydrogen bonds with the ethanediamide backbone and π-π stacking with the thiophene ring .
  • MD simulations : GROMACS-based simulations (100 ns) to assess stability of ligand-protein complexes in physiological conditions .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How should researchers resolve discrepancies in biological activity data across studies?

Contradictory results (e.g., variable IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Compound stability : Test degradation in assay buffers (pH 7.4, 37°C) via LC-MS and adjust formulations with cyclodextrins or PEG .
  • Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify promiscuous binding .

Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?

Methodological recommendations:

  • ADME profiling : Use Sprague-Dawley rats (IV/PO dosing) to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
  • Toxicology : 14-day repeated-dose study in mice (50–200 mg/kg) with histopathology and serum biochemistry (ALT, creatinine) .
  • Blood-brain barrier penetration : Assess brain/plasma ratio (Kp) using microdialysis in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.